molecular formula C17H12O2 B1617071 1-Naphthyl benzoate CAS No. 607-55-6

1-Naphthyl benzoate

Cat. No.: B1617071
CAS No.: 607-55-6
M. Wt: 248.27 g/mol
InChI Key: KZWCTFLBFSWYHS-UHFFFAOYSA-N
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Description

1-Naphthyl benzoate is an organic compound with the molecular formula C17H12O2. It is an ester formed from 1-naphthol and benzoic acid. This compound is known for its aromatic properties and is used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl benzoate can be synthesized through the esterification of 1-naphthol with benzoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 1-naphthol and benzoic acid.

    Reduction: The ester can be reduced to form the corresponding alcohols, 1-naphthol and benzyl alcohol, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Hydrolysis: 1-Naphthol and benzoic acid.

    Reduction: 1-Naphthol and benzyl alcohol.

    Substitution: Various substituted naphthyl benzoates depending on the electrophile used.

Scientific Research Applications

1-Naphthyl benzoate has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in biochemical assays to study enzyme activity, particularly esterases, which hydrolyze ester bonds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages.

    Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-naphthyl benzoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of 1-naphthol and benzoic acid. The molecular targets of this compound include the active sites of esterases, where it binds and undergoes hydrolysis.

Comparison with Similar Compounds

    2-Naphthyl benzoate: Similar in structure but with the ester group attached to the second position of the naphthalene ring.

    1-Naphthyl acetate: An ester of 1-naphthol with acetic acid, differing in the acyl group.

    1-Naphthyl propionate: An ester of 1-naphthol with propionic acid, also differing in the acyl group.

Uniqueness: 1-Naphthyl benzoate is unique due to its specific ester linkage with benzoic acid, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

naphthalen-1-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCTFLBFSWYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209513
Record name 1-Naphthyl benzoate
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Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-55-6
Record name 1-Naphthalenol, 1-benzoate
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Record name 1-Naphthyl benzoate
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Record name 1-Naphthyl benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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